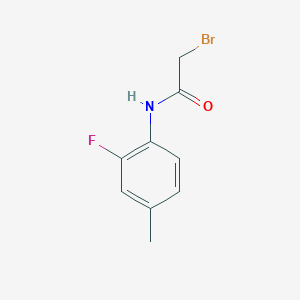

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

説明

Historical Development and Discovery

The synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide emerged as part of modern efforts to develop fluorinated intermediates for pharmaceutical and agrochemical applications. While direct historical records are limited, analogous methods for analogous bromoacetamides suggest its preparation involves sequential acetylation and bromination steps. For instance, patents such as CN104447382A describe optimized bromination protocols using hydrobromic acid and oxidizing agents (e.g., hydrogen peroxide) to minimize dibromination, a strategy likely applied to this compound. The rise of fluorinated intermediates in drug discovery has driven interest in such derivatives, with recent commercial availability indicating its utility in contemporary research.

Chemical Classification and Nomenclature

Classification :

this compound is a halogenated acetamide derivative, classified under the broader category of bromo-fluoro-substituted aromatic acetamides.

Nomenclature :

- IUPAC Name : this compound

- CAS Number : 1341700-38-6

- Molecular Formula : $$ \text{C}9\text{H}9\text{BrFNO} $$ (molecular weight: 246.08 g/mol)

- SMILES Code :

CC1=CC(F)=C(C=C1)NC(CBr)=O

Structural Features :

The compound comprises an acetamide group ($$ \text{CH}_2\text{Br-C(O)-NH} $$) attached to a phenyl ring substituted with fluorine at position 2, methyl at position 4, and bromine on the α-carbon of the acetamide.

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}9\text{BrFNO} $$ |

| Molecular Weight | 246.08 g/mol |

| CAS Number | 1341700-38-6 |

| SMILES Code | CC1=CC(F)=C(C=C1)NC(CBr)=O |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Structural Significance in Halogenated Acetamide Chemistry

The compound’s structure imparts distinct electronic and steric properties critical to its reactivity:

Fluorine’s Role :

The electron-withdrawing fluorine atom at position 2 directs electrophilic substitution reactions to meta positions on the aromatic ring, enhancing regioselectivity in further functionalization. Fluorine also increases lipophilicity, a desirable trait in drug candidates for membrane permeability.Bromine’s Reactivity :

The bromine substituent on the α-carbon serves as a good leaving group, enabling nucleophilic substitutions (e.g., in cross-coupling reactions). This functionalizes the acetamide group for applications in synthesizing complex molecules.Methyl Group Steric Effects :

The methyl group at position 4 provides steric hindrance, limiting reactions at adjacent positions and favoring substitutions at less hindered sites.

Comparison to Analogues :

Position in Contemporary Organic Chemistry Research

This compound serves as a versatile intermediate in modern synthesis:

Palladium-Catalyzed Couplings :

The bromine substituent enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, fluorinated amines have been coupled with aryl halides under Pd catalysis to form biaryl structures, highlighting the compound’s utility in constructing complex architectures.Pharmaceutical Intermediates :

Fluorinated acetamides are explored as scaffolds in drug design due to fluorine’s ability to enhance binding affinity and metabolic stability. This compound’s bromine may facilitate further derivatization to target-specific pharmacophores.Materials Science Applications : The electron-withdrawing fluorine and bromine atoms could modulate optical or electronic properties in materials, though direct studies remain limited.

特性

IUPAC Name |

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOIAEAKAGNGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acetamide Intermediate Synthesis

- Starting Material: 2-fluoro-4-methylaniline

- Acylating Agent: Bromoacetyl bromide or acetic anhydride (depending on the target substitution pattern)

- Solvent: Polar aprotic solvents such as acetonitrile or pyridine

- Reaction Conditions:

- Temperature: 0°C to room temperature

- Time: 1 to 3 hours

- Base: Often a weak base such as potassium carbonate (K₂CO₃) is used to neutralize generated acids and facilitate reaction

- Procedure:

The aniline derivative is dissolved in the solvent, cooled if necessary, and the acylating agent is added dropwise to control exothermicity. The mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

α-Bromination of Acetamide

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents

- Solvent: Acetic acid, chloroform, or dichloromethane

- Conditions:

- Temperature: Room temperature or slightly elevated (25–40°C)

- Reaction Time: 1 to 6 hours depending on reagent and scale

- Procedure:

The acetamide intermediate is dissolved in the solvent, and bromine is added slowly to avoid over-bromination. The reaction mixture is stirred while monitoring progress by TLC or HPLC. After completion, the reaction is quenched with water or sodium bisulfite to remove excess bromine.

Representative Preparation Example (Adapted from Literature and Patent Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Acetamide Formation | 2-fluoro-4-methylaniline (1 equiv), bromoacetyl bromide (1.1 equiv), K₂CO₃ (2 equiv), acetonitrile, 0°C to RT, 2 h | Dropwise addition of bromoacetyl bromide to aniline solution with base, stirring until completion | Yield: 85–95%; Purity >95% after recrystallization |

| 2. α-Bromination | Acetamide intermediate, Br₂ (1.1 equiv), acetic acid, RT, 3 h | Bromine added dropwise to acetamide solution, reaction monitored by TLC | Yield: 80–90%; High purity after work-up |

Purification and Characterization

- Purification Methods:

- Recrystallization from ethanol/water or ethyl acetate/hexane mixtures

- Flash column chromatography using silica gel with n-hexane/ethyl acetate gradients

- Characterization Techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the acetamide structure and substitution pattern, including characteristic shifts for bromomethylene protons and fluorinated aromatic carbons.

- Infrared Spectroscopy (IR): Amide C=O stretch (~1650 cm⁻¹), C-Br stretch (~650 cm⁻¹), and aromatic C-F stretch (~1100 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak consistent with brominated acetamide.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.

Comparative Data Table for Related Compounds’ Preparation

Research Findings and Optimization Notes

- Reaction Efficiency: Using bromoacetyl bromide directly with the aniline derivative in the presence of a base improves selectivity and yield by minimizing side reactions compared to separate acetamide formation followed by bromination.

- Solvent Effects: Polar aprotic solvents favor nucleophilic acyl substitution, while protic solvents like acetic acid facilitate smooth bromination but require careful control to avoid over-bromination.

- Temperature Control: Maintaining low temperatures during acylation reduces by-product formation; bromination at room temperature balances reaction rate and selectivity.

- Industrial Scalability: The method described in patent CN102320987A for 2-bromo-4-fluoroacetanilide, which shares structural similarity, demonstrates short reaction times, high conversion rates, and simple operation, indicating suitability for scale-up with minor modifications to accommodate the methyl substituent.

化学反応の分析

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

科学的研究の応用

Chemical Overview

- Molecular Formula : C9H10BrFNO

- CAS Number : 614-83-5

- Structure : The compound features a bromine atom at the 2-position and a fluorine atom at the 2-position of a 4-methylphenyl ring, connected to an acetamide functional group.

Organic Synthesis

2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in reactions that lead to more complex molecules.

Medicinal Chemistry

This compound has been investigated for its potential pharmacological properties:

- Anti-inflammatory and Analgesic Activities : Preliminary studies indicate that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

- Anticancer Potential : Derivatives of acetamides, including this compound, have shown antiproliferative effects against cancer cell lines such as MCF-7 breast cancer cells. Structural modifications have demonstrated significant activity, suggesting its potential in cancer therapeutics.

Neuropharmacology

Research has indicated that N-substituted acetamides can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Antiproliferative Studies : A study demonstrated that related compounds exhibited IC50 values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative activity.

- Cholinesterase Inhibition : Research has shown that acetamides can act as inhibitors of AChE, suggesting their role in neuropharmacology.

作用機序

The mechanism of action of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific application and target of the compound.

類似化合物との比較

Data Tables

Table 1: Physicochemical Properties of Selected Acetamides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide | C₉H₈BrFNO | 248.07 | Not reported | 2-Fluoro, 4-methylphenyl |

| 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide | C₁₁H₈BrN₂OS | 297.16 | 180 | 4-Phenylthiazolyl |

| 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide | C₁₁H₈ClN₂OS | 252.71 | 151 | 4-Phenylthiazolyl |

| 2-Bromo-N-(4-nitrophenyl)acetamide | C₈H₇BrN₂O₃ | 259.06 | Not reported | 4-Nitrophenyl |

生物活性

2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₉H₉BrFNO and a molecular weight of approximately 246.08 g/mol, this compound features both bromine and fluorine substituents on the phenyl ring, which contribute to its reactivity and biological properties. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of the bromine atom and the acetamide group enhances its binding affinity towards various enzymes and receptors, which can lead to inhibition or modulation of their activities. The compound's mechanism often involves:

- Enzyme Inhibition : It can inhibit specific enzymes crucial for various biochemical pathways.

- Receptor Interaction : The compound may bind to receptors, altering their function and affecting cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Preliminary findings indicate potential analgesic properties, making it a candidate for pain management therapies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Analgesic | Potential pain relief effects | |

| Enzyme Inhibition | Interacts with specific enzymes | |

| Receptor Modulation | Alters receptor function in signaling pathways |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition was dose-dependent, suggesting potential therapeutic applications in treating inflammatory diseases.

- Analgesic Efficacy Assessment : In a preclinical model, the compound exhibited significant analgesic effects comparable to standard analgesics. This study highlighted its potential as a new analgesic agent with fewer side effects than traditional medications.

- Receptor Binding Studies : Research involving receptor binding assays indicated that this compound has a high affinity for certain neurotransmitter receptors, which could explain its analgesic properties. Further exploration into its selectivity and efficacy is ongoing.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromoacetylation of 2-fluoro-4-methylaniline using bromoacetyl bromide in anhydrous dichloromethane under nitrogen atmosphere. Reaction optimization includes controlling temperature (0–5°C) to minimize side reactions and using triethylamine as a base to neutralize HBr byproducts. Post-synthesis purification involves column chromatography with silica gel (hexane/ethyl acetate gradient) . Yield improvements (>70%) are achieved by maintaining stoichiometric excess of bromoacetylating agent (1.2–1.5 eq) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns via aryl proton splitting (e.g., para-methyl protons at δ ~2.3 ppm, aromatic fluorine coupling constants >8 Hz) .

- FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and C-Br absorption (~550–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with accurate mass (±5 ppm) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .

Q. What are the stability considerations and recommended storage protocols for this compound?

- Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the bromoacetamide group. Degradation is monitored via periodic NMR or LC-MS; impurities (e.g., de-brominated byproducts) exceeding 5% warrant repurification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in observed reactivity during nucleophilic substitution reactions at the bromoacetamide site?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected retention of bromide) may arise from steric hindrance by the ortho-fluoro and para-methyl groups. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can model transition states to assess steric/electronic effects. Experimentally, competitive reactions with nucleophiles (e.g., thiols vs. amines) under controlled conditions (DMF, 60°C) quantify substitution rates .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound, and how do intermolecular interactions influence packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles (e.g., C-Br ~1.93 Å, C=O ~1.22 Å). Hydrogen bonding (N–H···O=C) and halogen interactions (C–Br···F) stabilize the orthorhombic lattice (space group P212121), as seen in analogous bromoacetamides .

Q. How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., fluorescence-based protease inhibition) with purified enzymes (e.g., trypsin or chymotrypsin). IC50 values are determined via dose-response curves (0.1–100 μM), while molecular docking (AutoDock Vina) identifies binding poses in the enzyme active site. Cross-validate with site-directed mutagenesis to confirm critical residues (e.g., Ser195 in serine proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。